molecular formula C20H21N3O4S B4682514 (2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide

(2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B4682514
M. Wt: 399.5 g/mol
InChI Key: PGTOZWILGNNXLS-DTQAZKPQSA-N
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Description

(2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Properties

IUPAC Name

(E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-2-3-12-27-19-7-5-4-6-15(19)13-16(14-21)20(24)23-17-8-10-18(11-9-17)28(22,25)26/h4-11,13H,2-3,12H2,1H3,(H,23,24)(H2,22,25,26)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTOZWILGNNXLS-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The starting materials, 2-butoxybenzaldehyde and 4-sulfamoylbenzyl cyanide, undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine. This reaction forms the (2E)-3-(2-butoxyphenyl)-2-cyano-2-propenoic acid intermediate.

    Amidation: The intermediate is then reacted with an amine, such as 4-sulfamoylaniline, under dehydrating conditions to form the final enamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the enamide to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the sulfamoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities. Enamides are known to exhibit a range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Medicine

In medicinal chemistry, (2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide could be investigated as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano and sulfamoyl groups could play a role in binding to biological targets, while the enamide backbone may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-methoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide: Similar structure with a methoxy group instead of a butoxy group.

    (2E)-3-(2-ethoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide: Similar structure with an ethoxy group instead of a butoxy group.

Uniqueness

The uniqueness of (2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide lies in its butoxy group, which may impart different physical and chemical properties compared to its analogs. This could affect its solubility, reactivity, and biological activity, making it a distinct compound of interest.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
Reactant of Route 2
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(2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide

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